5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, hydrazinylidene group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methylphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Scientific Research Applications
5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog without the hydrazinylidene and methylphenyl groups.
2-Methylphenylhydrazine: Contains the hydrazinylidene group but lacks the cyclohexane ring.
Uniqueness
5,5-Dimethyl-2-[2-(2-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring, hydrazinylidene group, and methylphenyl substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(2-methylphenyl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-4-5-7-11(10)16-17-14-12(18)8-15(2,3)9-13(14)19/h4-7,18H,8-9H2,1-3H3 |
InChI Key |
YREUEQZHNHHIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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